5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

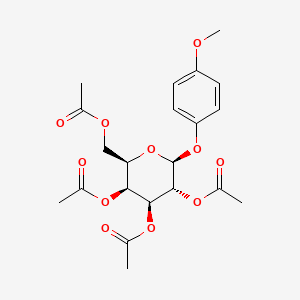

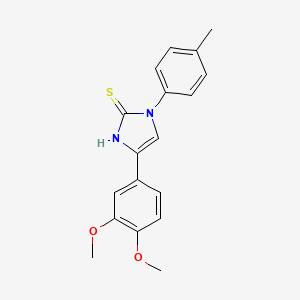

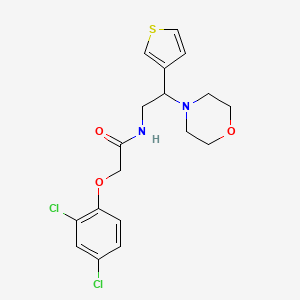

The compound “5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione” appears to be an imidazole derivative. Imidazole is a five-membered ring compound with two non-adjacent nitrogen atoms. It’s a core structure in many natural and synthetic compounds, including some pharmaceuticals.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate imidazole with the corresponding phenyl derivatives. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure would be based on the imidazole ring, substituted at the 5-position with a 3,4-dimethoxyphenyl group and at the 3-position with a 4-methylphenyl group. The 2-position carries a thione (C=S) group.Chemical Reactions Analysis

As an imidazole derivative, this compound might be expected to participate in reactions typical of imidazoles, such as acting as a nucleophile in substitution reactions. The presence of the thione group could also influence its reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the thione group might increase its reactivity compared to a simple imidazole.Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Research has explored derivatives of 5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione for antimicrobial and anti-proliferative applications. Compounds derived from this chemical structure have shown significant activity against Gram-positive and Gram-negative bacteria, as well as against the yeast-like pathogenic fungus Candida albicans. Additionally, these derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells (Al-Wahaibi et al., 2021).

Photochromism in Dimers

A study on dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles, which are related to 5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione, has revealed their photochromic properties. These dimers exhibit photochromism in solution when exposed to irradiation, indicating potential applications in the field of photoresponsive materials (Bai et al., 2010).

Crystal Structure and Surface Analysis

The crystal structure of compounds structurally related to 5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione has been analyzed, providing insights into their molecular stability and potential interactions. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Prabhuswamy et al., 2016).

Anti-Inflammatory Activity

Research has also delved into derivatives of 5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione exhibiting anti-inflammatory activity. This suggests potential therapeutic applications of these compounds in treating inflammation-related conditions (Labanauskas et al., 2001).

Corrosion Inhibition

In the realm of materials science, derivatives of 5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione have been investigated as corrosion inhibitors for carbon steel in acidic media. This research indicates the utility of these compounds in protecting metals from corrosion, which has significant industrial applications (Duran et al., 2021).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

Further study would be needed to fully characterize this compound, including its synthesis, physical and chemical properties, and potential biological activity. It could be an interesting area for future research.

Please note that this is a general analysis based on the structure of the compound and common properties of similar compounds. For a detailed and accurate analysis, experimental data and peer-reviewed research would be needed. Always follow safety guidelines when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a qualified professional.

properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-12-4-7-14(8-5-12)20-11-15(19-18(20)23)13-6-9-16(21-2)17(10-13)22-3/h4-11H,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPVJQVSEVZSID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2425980.png)

![(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2425983.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2425985.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2425986.png)

![1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one](/img/structure/B2425987.png)

![Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate hydrochloride](/img/structure/B2425989.png)

![(2Z)-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2425996.png)

![[3-(Oxetan-3-yl)phenyl]methanamine](/img/structure/B2425997.png)

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2426001.png)